(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine
Description
Properties
IUPAC Name |
4-[(1R,3S,4R,6S)-1-ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-8-13-10-21(11-19)17(9-19)18(23-13)14-5-6-20-16-4-3-12(22)7-15(14)16/h3-7,13,17-18,22H,2,8-11H2,1H3/t13-,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHXBRDYIVRDPL-YFYLHZKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CN(C1)C(C2)C(O3)C4=C5C=C(C=CC5=NC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C[C@H]3CN(C1)[C@@H](C2)[C@H](O3)C4=C5C=C(C=CC5=NC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine involves multiple steps, including the formation of the tricyclic core and the subsequent attachment of the quinolin-6-ol moiety. The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-6-one derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit promising anticancer properties. The presence of the quinoline moiety in this compound suggests potential applications in developing new anticancer agents. Research has shown that compounds with similar structures can inhibit tumor growth through various mechanisms .
Neuroprotective Effects
Research indicates that compounds containing the pyrrolo[2,1-c][1,4]oxazine structure may offer neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Chiral Catalysis
This compound can serve as a chiral ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions effectively. Several studies have demonstrated its effectiveness in catalyzing reactions that produce chiral products with high yields and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity and quinoline-pyrrolo-oxazine framework invite comparisons with other heterocyclic derivatives. Below is a detailed analysis of structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity vs. Simplicity: The target compound’s pyrrolo-oxazine-quinoline fusion contrasts with simpler quinoline derivatives like Quinoline Yellow (QY), which lacks fused heterocycles and has sulfonate groups . This complexity may enhance receptor binding specificity but complicate synthesis.
Functional Groups and Bioactivity: The 6-hydroxyquinoline moiety in the target compound is analogous to QY’s quinoline core but lacks sulfonation. Hydroxy groups may confer antioxidant or metal-chelating properties, which are unexplored in the target .
Toxicity and Handling: The target’s acute toxicity category 4 classification aligns with moderate hazards seen in many R&D chemicals, whereas QY’s sulfonate groups reduce its acute toxicity risk . In contrast, tetrazoloquinoline-pyrrolo-pyrroles and oxadiazoles lack explicit toxicity data, limiting direct comparisons .
Research Applications :
- While the target is restricted to R&D, structurally related compounds have diverse applications: QY in 3D cell cultures , oxadiazoles in antiviral studies , and pyrrolo-pyrroles in photophysics .
Biological Activity
The compound (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine (CAS RN: 1476067-44-3) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 310.397 g/mol. It is characterized by a complex structure that includes a quinoline moiety and a pyrrolo[2,1-c][1,4]oxazine framework.
| Property | Value |
|---|---|
| CAS Number | 1476067-44-3 |
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.397 g/mol |
| Purity | ≥98.0% (HPLC) |
| Physical Form | Crystalline Powder |
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that quinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with their metabolic pathways.
Anticancer Properties
Several studies have highlighted the potential anticancer activity of compounds containing quinoline structures. The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies on similar compounds have shown promising results in inhibiting tumor cell proliferation.
Neuroprotective Effects
The neuroprotective properties of this compound may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Compounds with similar structures have been reported to protect against neurodegenerative diseases by enhancing neuronal survival and function.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antibacterial activity against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited a significant zone of inhibition compared to control groups.
- : Suggests potential use as an antimicrobial agent.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability.
- Results : The compound reduced cell viability significantly at higher concentrations.
- : Indicates potential as an anticancer therapeutic agent.
-
Neuroprotective Study :
- Objective : To investigate protective effects against oxidative stress in SH-SY5Y cells.
- Method : Measurement of reactive oxygen species (ROS) levels post-treatment.
- Results : The treatment group showed reduced ROS levels compared to untreated controls.
- : Supports the hypothesis of neuroprotective effects.
Discussion
The biological activities of this compound suggest that it may serve as a lead compound for drug development in antimicrobial and anticancer therapies. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods (BS-approved) to minimize inhalation risks .
- Decontamination : Immediately wash contaminated skin with soap and water. For spills, absorb with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .
- Storage : Store in sealed containers away from heat, sunlight, and incompatible substances (e.g., strong acids/oxidizers). Maintain a dedicated storage area separate from consumables .
Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer :
- Pilot Characterization : Conduct preliminary differential scanning calorimetry (DSC) for thermal stability and use HPLC-MS to assess purity and solubility in common solvents (e.g., DMSO, ethanol).
- Predictive Modeling : Employ computational tools like COSMO-RS to estimate solubility parameters or molecular dynamics simulations to predict phase behavior .
Q. What first-aid measures are recommended for accidental exposure during experiments?
- Methodological Answer :
- Inhalation : Move to fresh air; monitor for respiratory distress and seek medical attention if symptoms persist .
- Ingestion : Rinse mouth with water; do not induce vomiting. Administer activated charcoal (1 g/kg body weight) under medical supervision .
- Skin/Eye Contact : Flush with water for 15 minutes; remove contaminated clothing and wash before reuse .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) to identify degradation products via LC-HRMS. Monitor structural integrity using NMR spectroscopy .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at standard lab conditions (25°C) from high-temperature stability data .
Q. What strategies are effective for resolving contradictions in existing toxicity data (e.g., acute vs. chronic effects)?
- Methodological Answer :
- Tiered Testing : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) before advancing to in vivo models (e.g., zebrafish embryos for acute toxicity). Cross-validate results with structural analogs .
- Dose-Response Analysis : Use Hill slope models to quantify toxicity thresholds and identify non-linear effects .
Q. How can AI-driven methods enhance the synthesis or functionalization of this compound?
- Methodological Answer :
- Reaction Optimization : Implement machine learning (ML) platforms like ChemOS to predict optimal reaction conditions (e.g., catalysts, solvents) for derivatization .
- Retrosynthetic Planning : Use AI tools (e.g., IBM RXN) to propose novel synthetic routes, prioritizing steps with high atom economy and minimal hazardous intermediates .
Q. What methodologies are recommended for assessing environmental impact given limited ecotoxicological data?
- Methodological Answer :
- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (log Kow) and aquatic toxicity (LC50) .
- Microcosm Studies : Simulate environmental fate using soil/water systems spiked with the compound; track degradation via LC-MS/MS and assess microbial diversity shifts via 16S rRNA sequencing .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational toxicity predictions?
- Methodological Answer :
- Sensitivity Analysis : Identify variables (e.g., solvent choice, impurity levels) that may skew experimental results. Re-run assays under standardized conditions .
- Model Refinement : Calibrate computational models using experimental data from structurally related compounds to improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
